Addressing the need for a short-acting, highly water-soluble local anesthetic in research and formulation: Procaine Hydrochloride (CAS 51-05-8) offers rapid esterase hydrolysis (t1/2 20% w/v aqueous formulations without co-solvents. • pKa 8.9 provides reliable cationic standard for LC/CE methods and controlled release models.
Procaine Hydrochloride (CAS 51-05-8) is a synthetic amino ester local anesthetic that is widely procured as a highly water-soluble amine salt [1]. In industrial formulation and chemoinformatics, it is primarily valued for its predictable ionization profile (pKa 8.9) and its specific esterase-sensitive hydrolysis pathway [1]. Unlike amide-class alternatives or its own free base form, Procaine Hydrochloride provides a precise balance of extreme hydrophilicity and rapid biodegradability, making it a critical raw material for short-acting anesthetic preparations, controlled-release biomaterial models, and standardized analytical buffers[1].
Generic substitution of Procaine Hydrochloride with other local anesthetics or its free base fundamentally disrupts formulation thermodynamics and stability [1]. Replacing it with Procaine free base drastically reduces aqueous solubility and lowers the melting point to 61°C, complicating ambient storage and preventing the creation of high-concentration aqueous solutions without co-solvents [1]. Conversely, substituting with an amide-type anesthetic like Lidocaine Hydrochloride eliminates the ester-cleavage degradation pathway, which ruins assays or formulations specifically designed for rapid metabolic breakdown [2]. Furthermore, substituting with a low-pKa alternative like Benzocaine (pKa 3.5) shifts the ionization profile entirely, causing precipitation in neutral aqueous buffers and altering partition coefficients in lipid-based assays [2].
Procaine Hydrochloride exhibits exceptional aqueous solubility compared to its free base counterpart. At 25°C, Procaine Hydrochloride achieves an aqueous solubility of approximately 86.3% w/v, whereas Procaine free base is practically insoluble in water and requires chemical conversion via carbon dioxide or acids to dissolve .
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | 86.3% w/v (freely soluble) |
| Comparator Or Baseline | Procaine free base (practically insoluble) |
| Quantified Difference | Orders of magnitude higher solubility for the hydrochloride salt |
| Conditions | Aqueous solution at 25°C |
Enables the formulation of high-concentration aqueous solutions without requiring lipid emulsions or organic co-solvents.
The solid-state thermal properties of Procaine Hydrochloride make it significantly more processable than the free base. Procaine Hydrochloride has a melting point of 153–156°C, whereas Procaine free base melts at a much lower 61°C. This higher thermal threshold prevents the material from melting or sintering during standard laboratory and industrial handling.
| Evidence Dimension | Melting Point |
| Target Compound Data | 153–156°C |
| Comparator Or Baseline | Procaine free base (61°C) |
| Quantified Difference | +92°C to +95°C increase in melting point |
| Conditions | Standard atmospheric pressure, solid-state thermal analysis |
Ensures powder flowability and prevents sintering during high-shear blending or elevated-temperature storage.
As an amino ester, Procaine Hydrochloride is highly susceptible to rapid hydrolysis in alkaline conditions or by esterases, contrasting sharply with amino amides. Lidocaine Hydrochloride, an amide, is highly resistant to acid or alkaline hydrolysis and can withstand repeated autoclaving at 121°C, whereas Procaine Hydrochloride rapidly degrades under similar thermal or alkaline stress[1].
| Evidence Dimension | Hydrolytic and Autoclave Stability |
| Target Compound Data | Rapidly hydrolyzed; unstable to autoclaving |
| Comparator Or Baseline | Lidocaine Hydrochloride (Resists hydrolysis; stable to 121°C autoclaving) |
| Quantified Difference | Complete divergence in degradation pathways (ester cleavage vs amide stability) |
| Conditions | Alkaline pH or 121°C autoclave sterilization |
Procaine Hydrochloride is strictly required for applications needing rapid metabolic clearance or controlled degradation, where Lidocaine would persist too long.
Procaine Hydrochloride possesses a high pKa of 8.9, ensuring it remains highly ionized in physiological and neutral analytical buffers. In contrast, Benzocaine has a pKa of 3.5 and remains predominantly unionized at pH 7.4 [1]. This fundamental difference in ionization dictates their respective behaviors in chromatographic retention and aqueous partitioning.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa 8.9 |
| Comparator Or Baseline | Benzocaine (pKa 3.5) |
| Quantified Difference | 5.4 log unit difference in ionization constant |
| Conditions | Aqueous buffer at pH 7.4 |
Dictates the choice of reference standard in chromatographic and electrophoretic assays requiring a stable, high-pKa cationic marker.
Procaine Hydrochloride is the preferred active pharmaceutical ingredient for high-concentration aqueous solutions, such as St. Thomas concentrate solutions, due to its 86.3% water solubility and stability under refrigerated acidic conditions [1].
Utilized as a model compound in nanogel and biomaterial release assays where rapid ester hydrolysis is required to simulate biodegradable drug clearance, a mechanism impossible to model with amide-based Lidocaine [2].
Procaine Hydrochloride serves as a reliable cationic reference standard in liquid chromatography and capillary electrophoresis for benchmarking basic drugs, owing to its stable pKa of 8.9 and predictable ionization in neutral buffers [2].
Selected for baseline neuropharmacological and epidural studies where a short duration of action and minimal systemic toxicity are required, as its rapid esterase breakdown prevents the prolonged motor paralysis associated with amide-type anesthetics[2].
Acute Toxic;Irritant